2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol
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Overview
Description
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a phenol group and a pyridine ring, connected through an aminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage and forms the desired product under mild and metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenols and pyridine derivatives.
Scientific Research Applications
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((Pyridin-2-ylmethyl)amino)ethyl)phenol
- 2-(1-((Pyridin-4-ylmethyl)amino)ethyl)phenol
- 2-(1-((Pyridin-3-ylmethyl)amino)ethyl)aniline
Uniqueness
2-(1-((Pyridin-3-ylmethyl)amino)ethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[1-(pyridin-3-ylmethylamino)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O/c1-11(13-6-2-3-7-14(13)17)16-10-12-5-4-8-15-9-12/h2-9,11,16-17H,10H2,1H3 |
InChI Key |
HZVZGXOBCLOUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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